2,3,4,4',5,6-Hexafluorochalcone
Overview
Description
2,3,4,4’,5,6-Hexafluorochalcone is a synthetic organic compound belonging to the chalcone family, characterized by the presence of six fluorine atoms attached to its aromatic rings Chalcones are a type of flavonoid, known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’,5,6-Hexafluorochalcone typically involves the Claisen-Schmidt condensation reaction between a fluorinated benzaldehyde and a fluorinated acetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.
Industrial Production Methods
Industrial production of 2,3,4,4’,5,6-Hexafluorochalcone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4’,5,6-Hexafluorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Dihydrochalcones, alcohols
Substitution: Amino, thio, and alkoxy derivatives
Scientific Research Applications
2,3,4,4’,5,6-Hexafluorochalcone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its enhanced biological activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,4,4’,5,6-Hexafluorochalcone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as cell proliferation and apoptosis. It can also modulate signaling pathways, leading to the suppression of tumor growth and the enhancement of immune responses. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy.
Comparison with Similar Compounds
2,3,4,4’,5,6-Hexafluorochalcone can be compared with other fluorinated chalcones and non-fluorinated chalcones:
Fluorinated Chalcones: Compounds like 2,3,4,4’,5,6-Hexafluorochalcone exhibit higher chemical stability and biological activity compared to their non-fluorinated counterparts.
Non-Fluorinated Chalcones: These compounds have lower stability and activity but are easier to synthesize and modify.
Similar Compounds
- 2,3,4,4’,5,6-Hexafluorochalcone
- 2,3,4,4’,5,6-Hexafluoroflavone
- 2,3,4,4’,5,6-Hexafluoroisoflavone
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F6O/c16-8-3-1-7(2-4-8)10(22)6-5-9-11(17)13(19)15(21)14(20)12(9)18/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUZWOQCENJPPY-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.